molecular formula C19H25FN4O3S B11120332 4-cyclopentyl-3-(1-((3-fluorophenyl)sulfonyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one

4-cyclopentyl-3-(1-((3-fluorophenyl)sulfonyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B11120332
M. Wt: 408.5 g/mol
InChI Key: VBLMGLYBFXDQAU-UHFFFAOYSA-N
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Description

4-CYCLOPENTYL-3-[1-(3-FLUOROBENZENESULFONYL)PIPERIDIN-4-YL]-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a complex organic compound that features a unique combination of functional groups, including a cyclopentyl ring, a fluorobenzenesulfonyl group, a piperidine ring, and a triazolone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CYCLOPENTYL-3-[1-(3-FLUOROBENZENESULFONYL)PIPERIDIN-4-YL]-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable diamine and a sulfonyl chloride derivative.

    Introduction of the Fluorobenzenesulfonyl Group: The fluorobenzenesulfonyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzenesulfonyl chloride and the piperidine intermediate.

    Formation of the Triazolone Moiety: The triazolone ring can be formed through a cyclization reaction involving a suitable hydrazine derivative and an isocyanate.

    Cyclopentyl Group Addition: The cyclopentyl group can be introduced via an alkylation reaction using a cyclopentyl halide and the triazolone intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-CYCLOPENTYL-3-[1-(3-FLUOROBENZENESULFONYL)PIPERIDIN-4-YL]-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzenesulfonyl group or the piperidine ring.

    Cyclization: Further cyclization reactions can be performed to create more complex ring systems.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

    Cyclization: Hydrazine hydrate in ethanol for triazolone formation.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted piperidines or triazolones.

    Cyclization: Formation of fused ring systems.

Scientific Research Applications

4-CYCLOPENTYL-3-[1-(3-FLUOROBENZENESULFONYL)PIPERIDIN-4-YL]-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders or inflammation.

    Biological Research: It can be used as a probe to study the interactions of sulfonyl-containing compounds with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or mechanical properties.

    Pharmaceutical Industry: Potential use as an intermediate in the synthesis of more complex drug molecules.

Mechanism of Action

The mechanism of action of 4-CYCLOPENTYL-3-[1-(3-FLUOROBENZENESULFONYL)PIPERIDIN-4-YL]-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The piperidine and triazolone rings can interact with receptor sites, potentially affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-CYCLOPENTYL-3-[1-(3-CHLOROBENZENESULFONYL)PIPERIDIN-4-YL]-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE
  • 4-CYCLOPENTYL-3-[1-(3-METHYLBENZENESULFONYL)PIPERIDIN-4-YL]-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE

Uniqueness

The presence of the fluorobenzenesulfonyl group in 4-CYCLOPENTYL-3-[1-(3-FLUOROBENZENESULFONYL)PIPERIDIN-4-YL]-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro- or methyl-substituted analogs

Properties

Molecular Formula

C19H25FN4O3S

Molecular Weight

408.5 g/mol

IUPAC Name

4-cyclopentyl-5-[1-(3-fluorophenyl)sulfonylpiperidin-4-yl]-2-methyl-1,2,4-triazol-3-one

InChI

InChI=1S/C19H25FN4O3S/c1-22-19(25)24(16-6-2-3-7-16)18(21-22)14-9-11-23(12-10-14)28(26,27)17-8-4-5-15(20)13-17/h4-5,8,13-14,16H,2-3,6-7,9-12H2,1H3

InChI Key

VBLMGLYBFXDQAU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)F)C4CCCC4

Origin of Product

United States

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